11-Hydroxyasenapine-13CD3 is a derivative of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound is characterized by the presence of a hydroxyl group at the 11th position and a deuterated methyl group at the 13th position, which enhances its pharmacokinetic properties and allows for more precise metabolic studies. The modification of asenapine into 11-hydroxyasenapine-13CD3 is significant for investigating its mechanism of action and therapeutic efficacy.
Asenapine was first approved for clinical use in 2009, and its derivatives, including 11-hydroxyasenapine-13CD3, are synthesized in laboratory settings for research purposes. The specific structural modifications aim to improve the understanding of the drug's interactions within biological systems and its metabolic pathways.
11-Hydroxyasenapine-13CD3 falls under the category of antipsychotic agents. It is classified as a dibenzodiazepine derivative, which is known for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors.
The synthesis of 11-hydroxyasenapine-13CD3 involves several chemical reactions that introduce functional groups at specific positions on the asenapine scaffold. One efficient method includes the use of intramolecular Diels-Alder cycloaddition reactions, which facilitate the introduction of nitrogen atoms at critical positions on the steroidal skeleton.
Technical details involve:
The molecular formula for 11-hydroxyasenapine-13CD3 is C17H16ClNO5S. The compound features a complex three-dimensional structure typical of dibenzodiazepines, with distinct functional groups that influence its biological activity.
Key structural data includes:
The chemical reactivity of 11-hydroxyasenapine-13CD3 can be analyzed through various reactions it may undergo in biological systems:
Technical details include:
The mechanism of action for 11-hydroxyasenapine-13CD3 is primarily linked to its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial targets in managing psychotic disorders.
Research indicates:
11-Hydroxyasenapine-13CD3 exhibits several notable physical properties:
Chemical properties include:
Relevant data indicates that understanding these properties is essential for developing formulations and determining appropriate dosages for therapeutic use.
11-Hydroxyasenapine-13CD3 serves several scientific purposes:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: